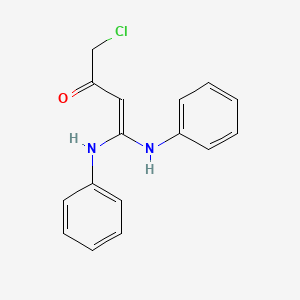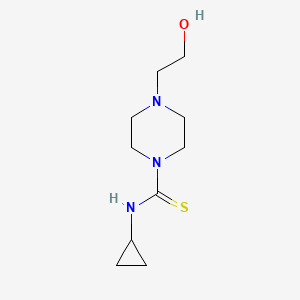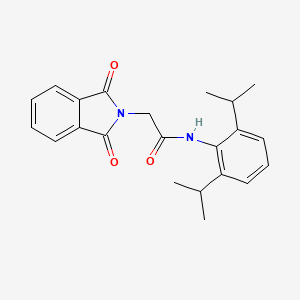![molecular formula C15H19FN2O5S B5885731 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine, also known as FMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMS belongs to the class of sulfonamide compounds and has shown promising results in various studies.
Mechanism of Action
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine works by inhibiting the activity of certain enzymes, such as carbonic anhydrase and metalloproteinases. These enzymes play a role in various physiological processes, including inflammation and tumor growth. By inhibiting these enzymes, this compound can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to inhibit the activity of metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to reduce the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine in lab experiments is its specificity. This compound targets specific enzymes and processes, which can help researchers better understand the underlying mechanisms of various diseases. However, one limitation is that this compound may not be effective in all cases. Its effectiveness may depend on the specific disease being studied and the individual patient.
Future Directions
There are several future directions for 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine research. One area of interest is the potential use of this compound in treating neurodegenerative diseases. Additionally, this compound may be useful in treating other autoimmune diseases, such as lupus and psoriasis. Further research is also needed to determine the optimal dosage and administration of this compound for different conditions. Finally, this compound may have potential applications in veterinary medicine, particularly in the treatment of cancer in animals.
In conclusion, this compound is a chemical compound with promising potential for therapeutic applications. Its specificity and ability to target specific enzymes and processes make it an attractive candidate for further research. While there are still limitations and unknowns, this compound represents an exciting area of study for scientists and researchers in various fields.
Synthesis Methods
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine can be synthesized using a series of chemical reactions. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid with morpholine to form 4-fluoro-3-nitrobenzylmorpholine. The nitro group is then reduced to an amino group using hydrogen gas and a catalyst. The resulting compound is then reacted with p-toluenesulfonyl chloride to form the final product, this compound.
Scientific Research Applications
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-14-2-1-12(24(20,21)18-5-9-23-10-6-18)11-13(14)15(19)17-3-7-22-8-4-17/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKJJWOHYYYSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)



![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)


![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)


![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)

![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)